GSK-2881078 is a selective androgen receptor modulator (SARM) developed by GlaxoSmithKline. It is a nonsteroidal compound designed to selectively bind to androgen receptors, aiming to promote muscle growth and strength while minimizing the side effects typically associated with anabolic steroids. The compound is currently under investigation for its potential to treat muscle wasting conditions related to chronic and acute illnesses, particularly in older adults and postmenopausal women .
GSK-2881078 undergoes various metabolic transformations within the body. In vitro studies have identified several metabolic pathways, including hydroxylation, methoxylation, demethylation, dehydrogenation, and glucuronidation. These reactions are crucial for understanding its pharmacokinetics and potential toxicity profiles. Notably, trace amounts of monohydroxylated metabolites have been detected during these studies .
GSK-2881078 has demonstrated significant biological activity characterized by dose-dependent increases in lean muscle mass. Clinical trials indicate that the compound is well tolerated, with women showing enhanced sensitivity to its effects compared to men. The pharmacokinetic profile reveals that GSK-2881078 effectively reduces sex hormone-binding globulin and other markers associated with muscle wasting, indicating its potential efficacy in enhancing physical function in affected populations .
GSK-2881078 is primarily being investigated for its therapeutic applications in treating conditions associated with muscle weakness and wasting. This includes potential use in:
Studies have explored the interaction of GSK-2881078 with various metabolic enzymes, particularly focusing on the impact of cytochrome P450 3A4 inhibition. The coadministration of itraconazole, a known CYP3A4 inhibitor, showed only modest changes in the pharmacokinetics of GSK-2881078, suggesting that significant drug-drug interactions may be limited .
GSK-2881078 shares similarities with other selective androgen receptor modulators but possesses unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Unique Features | Comparison to GSK-2881078 |
---|---|---|
PF-06260414 | Developed for muscle wasting; different binding affinity | Broader application but less selective |
LGD-4033 | Known for significant muscle mass increase | More potent but higher risk of side effects |
BMS-564929 | Focused on treating osteoporosis | Different target population; less emphasis on muscle mass |
TFM-4AS-1 | Investigated for performance enhancement | Less clinical data available |
GSK-2881078 is distinguished by its favorable safety profile and specific targeting of androgen receptors without the broad systemic effects seen in traditional anabolic steroids or other SARMs .
GSK-2881078 possesses the molecular formula C14H13F3N2O2S with a precise molecular weight of 330.33 g/mol [1] [4]. The compound contains fourteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom [5]. This molecular composition reflects a complex organic structure with multiple heteroatoms contributing to its chemical behavior [6].
Molecular Property | Value |
---|---|
Molecular Formula | C14H13F3N2O2S |
Molecular Weight | 330.33 g/mol |
Exact Mass | 330.06498332 Da |
Monoisotopic Mass | 330.06498332 Da |
Heavy Atom Count | 22 |
The exact mass determination of 330.06498332 Da provides high precision for analytical identification purposes [26]. The heavy atom count of 22 reflects the complexity of the molecular structure and influences the compound's physical properties [26].
The fundamental structural framework of GSK-2881078 is built upon an indole core, which consists of a benzene ring fused to a pyrrole ring [1] [8]. This bicyclic aromatic system provides structural rigidity and contributes significantly to the compound's chemical stability [13]. The indole nucleus serves as the central scaffold upon which the various substituents are positioned [26].
The indole ring system in GSK-2881078 exhibits typical aromatic characteristics, including electron delocalization across the conjugated π-system [13]. The nitrogen atom at position 1 of the indole ring serves as a key attachment point for the methylsulfonyl propan-2-yl substituent [1]. The indole core contributes to the compound's lipophilicity and membrane permeability properties [26].
GSK-2881078 incorporates two highly electronegative functional groups: a trifluoromethyl group (-CF3) at position 4 and a carbonitrile group (-CN) at position 5 of the indole ring [1] [8]. The trifluoromethyl group is positioned at the 4-position of the indole ring and significantly influences the compound's electronic properties [13]. This substituent is known for its strong electron-withdrawing characteristics and metabolic stability [5].
The carbonitrile functional group at position 5 provides an additional electron-withdrawing effect and contributes to the compound's overall polarity [1] [26]. The cyano group exhibits a linear geometry with a carbon-nitrogen triple bond, creating a dipole moment that influences intermolecular interactions [13].
Functional Group | Position | Electronic Effect |
---|---|---|
Trifluoromethyl (-CF3) | Position 4 | Strong electron-withdrawing |
Carbonitrile (-CN) | Position 5 | Electron-withdrawing |
These electron-withdrawing groups collectively influence the electron density distribution across the indole ring system, affecting the compound's reactivity and binding properties [5].
The methylsulfonyl propan-2-yl substituent represents a complex side chain attached to the nitrogen atom of the indole ring [1] [3]. This substituent consists of a propan-2-yl (isopropyl) moiety bearing a methylsulfonyl group (-SO2CH3) at the terminal carbon [13]. The methylsulfonyl group contains a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms and one methyl group [26].
The propan-2-yl portion provides a three-carbon aliphatic chain with branching at the central carbon atom [1]. This structural feature contributes to the compound's three-dimensional conformation and influences its binding interactions [13]. The methylsulfonyl group is highly polar due to the sulfur-oxygen double bonds, creating a significant dipole moment [5].
The complete substituent can be described as: 1-(methylsulfonyl)propan-2-yl, where the methylsulfonyl group is attached to carbon-1 of the propyl chain, and the entire assembly is connected to the indole nitrogen through carbon-2 [1] [26].
GSK-2881078 possesses one stereogenic center located at the carbon atom bearing the methyl group within the propan-2-yl substituent [1] [13]. This chiral center adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules [15]. The R-configuration designation indicates the spatial arrangement of substituents around the stereogenic center when viewed according to standardized conventions [26].
The presence of the R-stereocenter significantly influences the compound's three-dimensional structure and biological activity [13]. Stereochemistry plays a crucial role in molecular recognition processes and receptor binding interactions [1]. The specific R-configuration of GSK-2881078 has been deliberately selected to optimize its biological properties [26].
Stereochemical Feature | Value |
---|---|
Defined Atom Stereocenter Count | 1 |
Undefined Atom Stereocenter Count | 0 |
Configuration | R |
Optical Activity | Unspecified |
The stereochemical purity and configuration stability are critical factors in the compound's pharmaceutical development and analytical characterization [13] [15].
The complete IUPAC nomenclature for GSK-2881078 is (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile [1] [26]. This systematic name precisely describes the molecular structure and stereochemistry according to international nomenclature standards [13]. The nomenclature begins with the stereochemical descriptor (R) indicating the configuration at the chiral center [15].
Alternative IUPAC representations include: 1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile [1] [26]. These nomenclature variations reflect different but equivalent ways of describing the same molecular structure [13]. The systematic naming follows IUPAC conventions for heterocyclic compounds with multiple substituents [5].
The nomenclature components can be deconstructed as follows:
GSK-2881078 exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [5] [23]. The compound appears as a white to off-white crystalline solid under standard conditions [23] [24]. The crystalline nature indicates an ordered solid-state structure with defined intermolecular packing arrangements [28].
Physical Property | Value | Conditions |
---|---|---|
Appearance | White to off-white crystalline solid | Room temperature |
Predicted Boiling Point | 521.6±50.0 °C | 760 mmHg |
Predicted Density | 1.36±0.1 g/cm³ | 25°C |
Flash Point | 269.3±30.1 °C | Predicted |
Vapor Pressure | 0.0±1.4 mmHg | 25°C |
Index of Refraction | 1.555 | Predicted |
The predicted boiling point of 521.6±50.0 °C indicates significant thermal stability and low volatility [23]. The relatively high boiling point reflects strong intermolecular interactions including dipole-dipole forces and possible hydrogen bonding [5]. The predicted density of 1.36±0.1 g/cm³ suggests a compact molecular packing in the solid state [23].
Solubility characteristics demonstrate the compound's amphiphilic nature with selective dissolution in organic solvents [4] [5]. In dimethyl sulfoxide, GSK-2881078 shows high solubility at ≥33 mg/mL [4] [24]. Ethanol solubility is more limited at ≤20 mg/mL [5] [24]. The compound exhibits minimal water solubility, reflecting its predominantly hydrophobic character [4].
Storage stability has been established under controlled conditions, with the compound remaining stable at -20°C for up to three years in powder form [23] [24]. At 4°C, stability is maintained for two years [7]. In solution, storage at -80°C preserves compound integrity for six months, while -20°C storage is recommended for one month maximum [23].
Multiple analytical techniques have been employed for the structural characterization and identification of GSK-2881078 [10] [20] [22]. High-performance liquid chromatography coupled with tandem mass spectrometry represents a primary analytical approach for compound identification [10] [22]. The method utilizes protein precipitation followed by chromatographic separation and mass spectrometric detection [10].
Mass spectrometric analysis provides definitive molecular weight confirmation and structural fragmentation patterns [20] [22]. The compound exhibits characteristic fragmentation under collision-induced dissociation conditions, generating diagnostic product ions for identification purposes [22]. Multiple reaction monitoring transitions have been established for quantitative analysis [10].
Analytical Method | Application | Detection Limit |
---|---|---|
LC-MS/MS | Quantitative analysis | 50 pg/mL |
High-resolution MS | Structural confirmation | Not specified |
NMR Spectroscopy | Structural elucidation | Not specified |
UV/Vis Spectroscopy | Identification | λmax: 243, 303 nm |
Nuclear magnetic resonance spectroscopy provides detailed structural information about molecular connectivity and stereochemistry [24]. Proton and carbon-13 NMR techniques can confirm the presence and environment of specific functional groups [24]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 243 nm and 303 nm, reflecting the extended π-conjugation of the indole chromophore [24].
X-ray crystallography, when applicable, offers the most definitive structural determination by providing three-dimensional molecular geometry and crystal packing information [19]. However, specific crystallographic data for GSK-2881078 have not been extensively reported in the available literature [19].
GSK-2881078 represents a sophisticated evolution within the indole-based scaffold family of selective androgen receptor modulators. The compound exemplifies the strategic utilization of the indole core structure, which has been recognized as a privileged scaffold in medicinal chemistry [1]. The indole framework, characterized by its bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring [2], provides an optimal foundation for selective androgen receptor modulation.
The relationship between GSK-2881078 and other indole-based compounds is fundamentally rooted in the inherent pharmacological advantages of the indole scaffold. This aromatic heterocyclic structure demonstrates exceptional versatility in drug design, offering multiple sites for chemical modification while maintaining structural integrity [1]. The indole nucleus in GSK-2881078 serves as the central pharmacophore, with the molecular formula C14H13F3N2O2S reflecting careful optimization of electronic and steric properties [3].
When compared to other indole-containing pharmaceuticals, GSK-2881078 demonstrates unique substitution patterns that distinguish it from conventional indole derivatives. The incorporation of a 4-trifluoromethyl group and 5-carbonitrile substituent on the indole core represents a strategic approach to enhancing androgen receptor binding affinity and tissue selectivity [4]. This contrasts with traditional indole-based medications such as indomethacin or tryptophan derivatives, which utilize different substitution patterns for alternative therapeutic targets [5].
The evolution of indole-based selective androgen receptor modulators has progressed through multiple generations, with GSK-2881078 representing current state-of-the-art design principles [6]. Early indole-based SARMs focused on basic core modifications, while contemporary compounds like GSK-2881078 incorporate refined stereochemistry and advanced pharmacokinetic optimization [7]. The (R)-configuration at the methylsulfonylpropyl substituent exemplifies this advancement, providing enhanced selectivity and improved oral bioavailability compared to earlier indole derivatives [8].
The structural comparison between GSK-2881078, RAD-140, and GLPG0492 reveals fundamental differences in molecular architecture and design philosophy [9] [10]. These three compounds represent distinct structural classes within the selective androgen receptor modulator family, each employing different scaffolds to achieve tissue-selective androgen receptor activation.
Feature | GSK-2881078 | RAD-140 | GLPG0492 |
---|---|---|---|
Core Scaffold | Indole | Benzonitrile-oxadiazole | Hydantoin |
Molecular Weight | 330.33 g/mol | 393.8 g/mol | 389.33 g/mol |
Halogen Substitution | Trifluoromethyl (-CF3) | Chloro (-Cl) | Trifluoromethyl (-CF3) |
Stereochemistry | R-configuration | R,S-configuration | R-configuration |
Ring System | Bicyclic (benzene-pyrrole) | Multiple aromatic rings | Hydantoin core with phenyl |
RAD-140 (Testolone) employs a benzonitrile-oxadiazole framework with the molecular formula C20H16ClN5O2 [11]. The compound features a complex multi-ring system incorporating a 1,3,4-oxadiazole heterocycle linked to a 4-cyanophenyl group, fundamentally different from the indole core of GSK-2881078 [12]. This structural divergence results in distinct binding characteristics and pharmacological profiles, with RAD-140 demonstrating higher molecular complexity and different tissue selectivity patterns [10].
GLPG0492 utilizes a hydantoin-based scaffold with the molecular formula C19H14F3N3O3 [13] [14]. The compound features a 4-hydroxymethyl substituted hydantoin core connected to a trifluoromethyl-substituted benzonitrile group [15]. This represents a third distinct structural approach to selective androgen receptor modulation, emphasizing the diversity of chemical scaffolds capable of achieving tissue-selective androgen receptor activation.
The comparative analysis reveals that while all three compounds incorporate electron-withdrawing nitrile groups, their positioning and electronic environments differ significantly [9]. GSK-2881078 positions the nitrile at the 5-position of the indole ring, RAD-140 incorporates it within the benzonitrile portion, and GLPG0492 features it on the peripheral aryl ring [10]. These differences contribute to unique binding modes and pharmacological activities among the three compounds.
Binding affinity studies demonstrate distinct potency profiles, with RAD-140 showing the highest potency in prostate carcinoma cells (EC50 1.71 × 10−9 M), followed by GSK-2881078 (EC50 3.99 × 10−9 M), and GLPG0492 showing lower potency [10]. These differences reflect the impact of structural variations on androgen receptor binding and activation mechanisms.
The structural differentiation between GSK-2881078 and steroidal androgen receptor modulators represents a fundamental paradigm shift in selective androgen receptor modulator design [16] [17]. Steroidal androgens, including testosterone and dihydrotestosterone, are based on the androstane steroid backbone, which consists of a tetracyclic structure with three cyclohexane rings and one cyclopentane ring [18] [19].
GSK-2881078 exemplifies the nonsteroidal approach to androgen receptor modulation, completely departing from the traditional steroid structure [20]. The indole-based framework of GSK-2881078 offers several advantages over steroidal modulators, including improved oral bioavailability, reduced susceptibility to aromatase conversion, and enhanced tissue selectivity [21] [22].
Steroidal androgens typically function as substrates for various metabolic enzymes, including 5α-reductase, aromatase, and 17β-hydroxysteroid dehydrogenase [18] [19]. These enzymatic interactions often lead to the formation of metabolites with different androgenic potencies and tissue distributions. In contrast, GSK-2881078 avoids these metabolic pathways due to its nonsteroidal structure, providing more predictable pharmacokinetics and reduced off-target effects [20] [23].
The mechanism of action differences between GSK-2881078 and steroidal androgens extend beyond structural considerations to encompass distinct patterns of androgen receptor activation [16] [17]. Steroidal androgens typically induce conformational changes in the androgen receptor that result in recruitment of specific coactivator proteins and activation of classical androgen-responsive genes [19]. GSK-2881078, through its unique indole-based structure, induces alternative receptor conformations that selectively modulate tissue-specific gene expression patterns [17].
The stereochemical requirements for GSK-2881078 differ markedly from those of steroidal androgens [3]. While steroidal androgens depend on rigid ring structures and specific hydroxyl group orientations for receptor binding, GSK-2881078 utilizes the flexibility of its indole core and the strategic placement of its (R)-configured methylsulfonylpropyl substituent to achieve optimal receptor interactions [8].
Pharmacokinetic advantages of GSK-2881078 over steroidal androgens include enhanced oral bioavailability and reduced first-pass hepatic metabolism [8] [24]. Steroidal androgens often require esterification or 17α-alkylation to achieve oral activity, modifications that can introduce hepatotoxicity concerns [21] [25]. The nonsteroidal structure of GSK-2881078 circumvents these limitations, providing a safer therapeutic profile while maintaining efficacy.
The evolution of the indole scaffold in selective androgen receptor modulator development represents a sophisticated progression of medicinal chemistry design principles spanning over two decades [6] [7]. This evolutionary trajectory demonstrates the systematic optimization of the indole framework to achieve enhanced tissue selectivity, improved pharmacokinetics, and superior safety profiles.
Generation | Time Period | Key Features | Representative Compounds | Key Improvements |
---|---|---|---|---|
First Generation | 1998-2002 | Basic indole core, limited substitution | Early Johnson & Johnson compounds | Established indole viability |
Second Generation | 2003-2007 | Enhanced N-1 substitution patterns | JNJ-28330835 | Improved tissue selectivity |
Third Generation | 2008-2012 | Optimized electron-withdrawing groups | LY2452473 | Enhanced oral bioavailability |
Current (GSK-2881078) | 2013-Present | Refined stereochemistry and pharmacokinetics | GSK-2881078 | Optimized safety profile |
The initial discovery of indole-based selective androgen receptor modulators emerged from Johnson & Johnson's comprehensive screening programs in the late 1990s [6]. These early compounds established the fundamental viability of the indole scaffold for selective androgen receptor modulation but suffered from limited potency and suboptimal pharmacokinetic properties [7]. The basic indole core provided a foundation for subsequent optimization efforts, demonstrating the potential for tissue-selective androgen receptor activation.
Second-generation indole-based SARMs introduced enhanced N-1 substitution patterns, recognizing the critical importance of this position for receptor binding and tissue selectivity [6]. Compounds such as JNJ-28330835 incorporated more sophisticated side chains at the N-1 position, resulting in improved tissue selectivity profiles and enhanced differentiation between anabolic and androgenic activities [26]. These modifications demonstrated the potential for fine-tuning indole-based SARMs through strategic substitution.
The third generation of indole scaffold evolution focused on the optimization of electron-withdrawing groups, particularly at the 4- and 5-positions of the indole ring [6]. Compounds like LY2452473 incorporated trifluoromethyl and nitrile substituents that enhanced androgen receptor binding affinity while maintaining tissue selectivity [27]. These modifications resulted in significantly improved oral bioavailability and enhanced pharmacokinetic profiles compared to earlier generations.
GSK-2881078 represents the current state-of-the-art in indole scaffold evolution, incorporating refined stereochemistry and advanced pharmacokinetic optimization [3] [8]. The compound features a precisely configured (R)-methylsulfonylpropyl substituent at the N-1 position, combined with strategically placed trifluoromethyl and nitrile groups that optimize both potency and selectivity [3]. This evolution demonstrates the maturation of indole-based SARM design principles.
The progression of indole scaffold development has been guided by structure-activity relationship studies that identified key pharmacophores and optimized substitution patterns [28] [5]. These investigations revealed the importance of electron-withdrawing groups for enhancing binding affinity, the critical role of N-1 substitution for tissue selectivity, and the significance of stereochemistry for pharmacokinetic optimization [29] [28].
Future directions in indole scaffold evolution continue to focus on further refinement of tissue selectivity, enhanced safety profiles, and improved therapeutic indices [5] [30]. The success of GSK-2881078 in clinical development validates the indole scaffold as a viable platform for selective androgen receptor modulator development and suggests continued potential for this structural class in treating muscle wasting and related conditions [8] [31].